

An In-Depth Technical Guide to Fluorescein-PEG6-bis-NHS Ester

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Compound of Interest

Compound Name: *Fluorescein-PEG6-bis-NHS ester*

Cat. No.: *B607479*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG6-bis-NHS ester is a bifunctional, fluorescent labeling reagent designed for the covalent attachment of a fluorescein fluorophore to biomolecules containing primary amines. This compound is of significant interest in various fields, including immunology, cell biology, and drug development, due to its utility in the preparation of fluorescently labeled proteins, antibodies, and other macromolecules. The molecule's architecture, comprising a central fluorescein core, a hydrophilic hexaethylene glycol (PEG6) spacer, and two terminal N-hydroxysuccinimide (NHS) ester reactive groups, offers distinct advantages for bioconjugation.

The fluorescein moiety provides a well-characterized and bright green fluorescent signal, making it suitable for a wide range of fluorescence-based detection techniques. The PEG6 linker enhances the aqueous solubility of the reagent and the resulting conjugate, which can help to prevent aggregation and reduce non-specific binding.^{[1][2]} The presence of two NHS ester groups allows for the potential to either increase the labeling density on a single protein or to act as a cross-linker between two amine-containing molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Fluorescein-PEG6-bis-NHS ester**.

Core Chemical Structure and Properties

Fluorescein-PEG6-bis-NHS ester is a complex organic molecule with a well-defined structure that dictates its functionality. It consists of three key components: the fluorescein fluorophore, a PEG6 linker, and two NHS ester reactive groups.

Property	Value	Source
Chemical Formula	C44H50N4O17S	[1]
Molecular Weight	938.96 g/mol	[1]
CAS Number	2055105-59-2	[1]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO, DMF	[1]

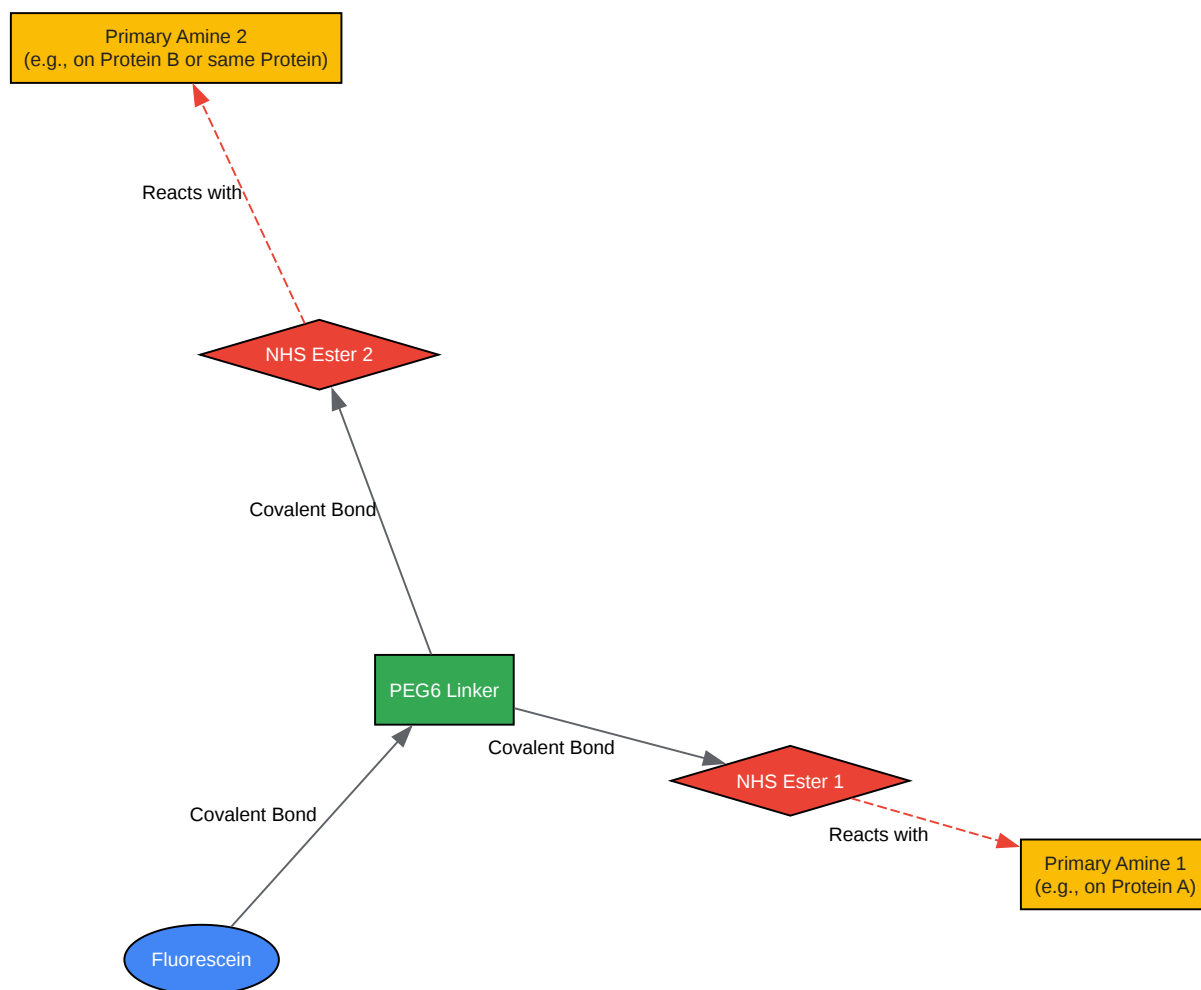
Spectral Properties (Approximated)

While specific spectral data for **Fluorescein-PEG6-bis-NHS ester** is not readily available in consolidated datasheets, the spectral characteristics are primarily determined by the fluorescein core. Therefore, the values for a similar compound, FAM NHS ester, 6-isomer, can be used as a close approximation.

Parameter	Approximate Value
Excitation Maximum (λ_{ex})	~494 nm
Emission Maximum (λ_{em})	~518 nm
Molar Extinction Coefficient (ϵ)	~70,000 $\text{cm}^{-1}\text{M}^{-1}$
Fluorescence Quantum Yield (Φ)	~0.9

Note: These values are based on a closely related fluorescein derivative and should be experimentally verified for the specific conjugate.

Structural Diagram



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Caption: Chemical structure of **Fluorescein-PEG6-bis-NHS ester**.

Reaction Mechanism: NHS Ester Chemistry

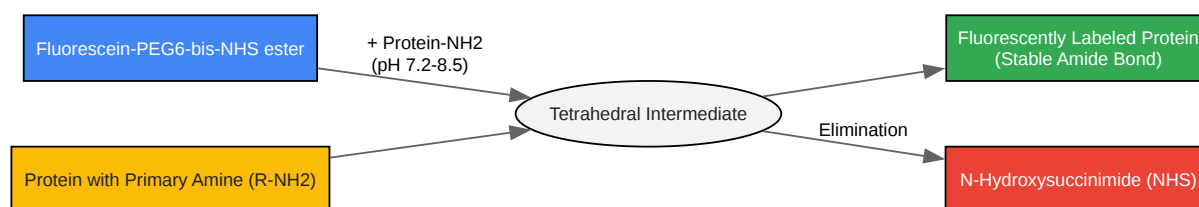
The utility of **Fluorescein-PEG6-bis-NHS ester** as a labeling reagent stems from the reactivity of its terminal NHS esters towards primary amines. The reaction, a nucleophilic acyl

substitution, proceeds efficiently under mild, slightly alkaline conditions (pH 7.2-8.5).

The primary amino group, typically the ϵ -amino group of a lysine residue or the N-terminal α -amino group of a protein, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

It is important to use buffers that do not contain primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[3] Suitable buffers include phosphate, borate, or carbonate/bicarbonate buffers.

Reaction Pathway Diagram



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Caption: NHS ester reaction with a primary amine.

Experimental Protocols

The following protocols provide a general framework for the use of **Fluorescein-PEG6-bis-NHS ester** in labeling proteins. Optimization may be required depending on the specific protein and desired degree of labeling.

Materials

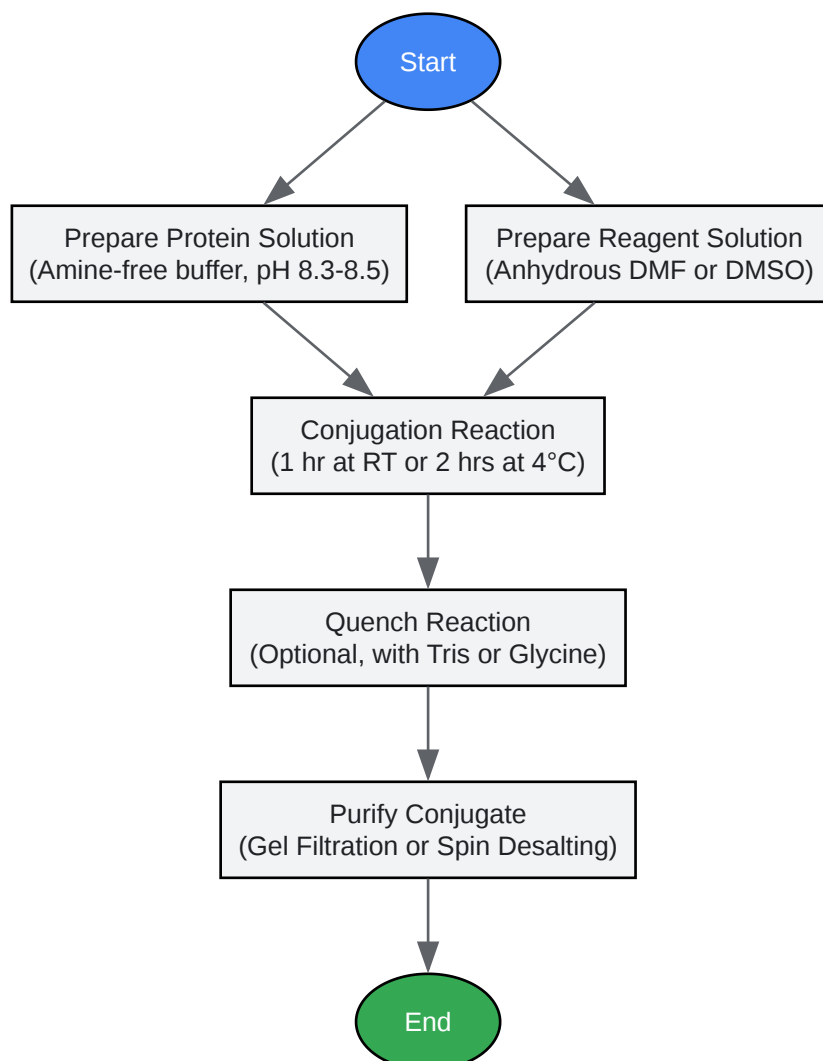
- **Fluorescein-PEG6-bis-NHS ester**
- Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Purification column (e.g., gel filtration or spin desalting column)

General Protein Labeling Protocol

- Prepare the Protein Solution:
 - Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any amine-containing compounds.
- Prepare the Reagent Solution:
 - Immediately before use, dissolve the **Fluorescein-PEG6-bis-NHS ester** in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[\[3\]](#)
- Conjugation Reaction:
 - Add the calculated amount of the reagent stock solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the reagent to the protein. The optimal ratio should be determined empirically.
 - Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.
- Quench the Reaction (Optional):
 - To stop the labeling reaction, add the quenching reagent to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
- Purify the Conjugate:
 - Remove the unreacted reagent and byproducts by passing the reaction mixture through a gel filtration or spin desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Experimental Workflow Diagram



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Caption: Experimental workflow for protein labeling.

Applications in Research and Drug Development

The unique properties of **Fluorescein-PEG6-bis-NHS ester** make it a valuable tool in a variety of research and development applications:

- **Fluorescent Labeling of Antibodies:** For use in immunoassays such as ELISA, flow cytometry, and immunofluorescence microscopy.

- Protein-Protein Interaction Studies: The bifunctional nature of the reagent can be exploited to cross-link interacting proteins for subsequent analysis.
- Drug Delivery and Targeting: Fluorescently labeling drug carriers or therapeutic proteins allows for the visualization and tracking of their biodistribution and cellular uptake.
- PROTAC Development: This molecule can be used as a fluorescent PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality.^[4]

Conclusion

Fluorescein-PEG6-bis-NHS ester is a versatile and effective reagent for the fluorescent labeling of biomolecules. Its combination of a bright fluorophore, a solubilizing PEG linker, and two reactive NHS esters provides researchers with a powerful tool for a wide range of applications in life sciences and drug development. By understanding its chemical properties and following optimized experimental protocols, scientists can effectively utilize this reagent to generate high-quality fluorescent conjugates for their specific research needs.

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